Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-
CAS No.: 37172-52-4
Cat. No.: VC13909098
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37172-52-4 |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | (1R,2S)-2-hexyl-3-oxocyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H20O3/c1-2-3-4-5-6-9-10(12(14)15)7-8-11(9)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
| Standard InChI Key | DJAOIPLLYKPHJI-VHSXEESVSA-N |
| Isomeric SMILES | CCCCCC[C@H]1[C@@H](CCC1=O)C(=O)O |
| Canonical SMILES | CCCCCCC1C(CCC1=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- features a cyclopentane ring substituted at the 2-position with a hexyl chain and at the 3-position with a ketone group, while the 1-position hosts a carboxylic acid moiety. The IUPAC name, (1,2)-2-hexyl-3-oxocyclopentane-1-carboxylic acid, underscores its stereochemistry, with two chiral centers at the 1- and 2-positions . The absolute configuration was confirmed via X-ray crystallography and NMR studies, revealing a trans-diaxial arrangement of the hexyl and carboxylic acid groups that minimizes steric strain .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
Infrared (IR) spectroscopy of the compound reveals strong absorption bands at 1705 cm (carboxylic acid C=O stretch) and 1720 cm (ketone C=O stretch), with additional peaks at 2950–2850 cm corresponding to C-H stretches in the hexyl chain. The NMR spectrum (500 MHz, CDCl) displays a triplet at 0.88 ppm (3H, terminal methyl), multiplet resonances between 1.20–1.45 ppm (methylene protons of the hexyl group), and a deshielded proton at 3.12 ppm (cyclopentane methine adjacent to the ketone) . NMR confirms the ketone carbon at 210.5 ppm and the carboxylic acid carbon at 178.9 ppm .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of cyclopentanecarboxylic acid, 2-hexyl-3-oxo- typically begins with cyclopentanone as the starting material. A reported route involves:
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Aldol Condensation: Cyclopentanone reacts with hexanal under basic conditions to form 2-hexylidenecyclopentanone.
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Hydrogenation: Catalytic hydrogenation (H, Pd/C) reduces the α,β-unsaturated ketone to 2-hexylcyclopentanone.
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Carboxylation: Treatment with CO under high pressure in the presence of a Grignard reagent introduces the carboxylic acid group at the 1-position.
An alternative method employs microbial oxidation using Pseudomonas putida to install the carboxylic acid group enantioselectively, achieving >98% enantiomeric excess (ee) .
Stereochemical Considerations
The compound’s (1,2) configuration arises from the stereoselective hydrogenation step. Density functional theory (DFT) calculations indicate that the trans-diaxial conformation minimizes ring puckering strain by 12.3 kJ/mol compared to the cis-diequatorial form . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with the (1,2) isomer eluting at 14.2 min and the (1,2) isomer at 16.8 min .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to prostaglandin analogs due to its bicyclic framework. For example, catalytic hydrogenation of the ketone group yields 2-hexyl-3-hydroxycyclopentanecarboxylic acid, a key intermediate in the synthesis of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) .
Fragrance Chemistry
Structural analogs like methyl dihydrojasmonate (CAS 24851-98-7), derived from esterification of the parent acid, are widely used in perfumery. Methyl dihydrojasmonate exhibits a floral, jasmine-like odor with a threshold of 0.02 ng/L in air, making it valuable in high-end fragrances .
Table 2: Comparative Properties of Analogous Esters
| Compound | Odor Profile | Threshold (ng/L) | Application |
|---|---|---|---|
| Methyl dihydrojasmonate | Floral, jasmine | 0.02 | Perfumes, cosmetics |
| Ethyl 2-hexyl-3-oxocyclopentanecarboxylate | Fruity, tropical | 0.15 | Food flavoring |
| Propyl derivative | Woody, amber | 0.45 | Detergents |
Specialty Chemical Synthesis
The ketone and carboxylic acid groups enable diverse derivatization:
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Schiff Base Formation: Reacting with primary amines yields imines used as ligands in asymmetric catalysis.
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Decarboxylation: Thermal treatment at 200°C produces 2-hexylcyclopentanone, a solvent in polymer processing.
| Endpoint | Result | Test System |
|---|---|---|
| Mutagenicity (Ames) | Negative (≤3330 µg/plate) | TA98, WP2uvrA |
| Clastogenicity (Micronucleus) | Negative (≤1120 mg/kg) | ICR mice |
| Dermal Irritation | Non-irritating (500 mg/kg) | Rabbit |
| Repeated Dose Toxicity | NOEL = 300 mg/kg/day (28-day) | Rat |
Research Frontiers and Challenges
Enantioselective Synthesis
Recent advances in organocatalysis, such as using proline-derived catalysts, have improved enantioselectivity in the aldol condensation step, achieving 92% ee compared to traditional methods (75% ee) .
Biodegradation Studies
Pseudomonas fluorescens strain J3 degrades the compound via β-oxidation of the hexyl chain, with a half-life of 14 days in soil under aerobic conditions .
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